

An In-depth Technical Guide to Tetrabenzyl Thymidine-3',5'-diphosphate

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Compound of Interest

Compound Name: *Tetrabenzyl Thymidine-3',5'-diphosphate*

Cat. No.: *B1150468*

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This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of **Tetrabenzyl Thymidine-3',5'-diphosphate**. The content is tailored for researchers, scientists, and professionals in the field of drug development and nucleotide chemistry.

Chemical Structure and Properties

Tetrabenzyl Thymidine-3',5'-diphosphate is a protected derivative of Thymidine-3',5'-diphosphate, a key intermediate in cellular metabolism. The benzyl groups serve as protecting groups for the phosphate moieties, rendering the molecule more lipophilic and suitable for specific synthetic applications.

Structure:

The core structure consists of a thymidine nucleoside linked to two phosphate groups at the 3' and 5' positions of the deoxyribose sugar. Each phosphate group is esterified with two benzyl groups.

Chemical Structure Diagram:

Caption: Chemical structure of **Tetrabenzyl Thymidine-3',5'-diphosphate**.

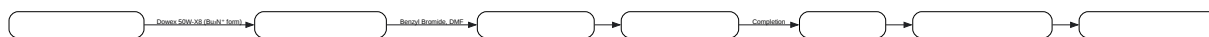
Quantitative Data:

Property	Value	Source
Molecular Formula	C ₃₈ H ₄₀ N ₂ O ₁₁ P ₂	[1]
Molecular Weight	762.68 g/mol	[1]
CAS Number	Not available	-
Appearance	Expected to be a solid	-
Solubility	Expected to be soluble in organic solvents	-

Proposed Synthesis

A specific, peer-reviewed synthesis of **Tetrabenzyl Thymidine-3',5'-diphosphate** is not readily available in the public literature. However, a plausible synthetic route can be proposed based on established methodologies for the phosphorylation and protection of nucleosides. The synthesis would likely involve the benzylation of commercially available Thymidine-3',5'-diphosphate.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **Tetrabenzyl Thymidine-3',5'-diphosphate**.

Detailed Experimental Protocol (Hypothetical):

- Step 1: Preparation of the Tributylammonium Salt of Thymidine-3',5'-diphosphate
 - Thymidine-3',5'-diphosphate disodium salt is dissolved in deionized water.
 - The solution is passed through a column of Dowex 50W-X8 resin in its tributylammonium form.

- The eluate is collected and lyophilized to yield the tributylammonium salt of Thymidine-3',5'-diphosphate as a white solid.
- Step 2: Benzylation
 - The dried tributylammonium salt of Thymidine-3',5'-diphosphate is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
 - Benzyl bromide (a molar excess, typically 8-10 equivalents) is added dropwise to the stirred solution at room temperature.
 - The reaction mixture is stirred at room temperature for 24-48 hours.
- Step 3: Reaction Monitoring
 - The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of dichloromethane and methanol) or by high-performance liquid chromatography (HPLC).
- Step 4: Work-up and Extraction
 - Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
 - The aqueous phase is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Step 5: Purification
 - The solvent is removed under reduced pressure to yield a crude product.
 - The crude product is purified by silica gel column chromatography using a gradient elution system (e.g., a gradient of methanol in dichloromethane) to afford the pure **Tetrabenzyl Thymidine-3',5'-diphosphate**.

Experimental Data

As of the latest literature search, specific experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for **Tetrabenzyl Thymidine-3',5'-diphosphate** are not publicly available. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Expected Spectroscopic Data:

- ^1H NMR: Resonances corresponding to the protons of the thymine base, the deoxyribose sugar, and the four benzyl groups would be expected. The benzylic protons would likely appear as singlets or multiplets in the aromatic region.
- ^{31}P NMR: A signal corresponding to the two equivalent phosphorus atoms of the diphosphate group would be expected. The chemical shift would be indicative of a phosphotriester environment.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 762.68 g/mol (for the neutral molecule) or its adducts.

Signaling Pathways and Applications

There is no available information in the scientific literature regarding the involvement of **Tetrabenzyl Thymidine-3',5'-diphosphate** in specific signaling pathways or its direct application in biological systems. As a protected nucleoside diphosphate, its primary utility is likely as a synthetic intermediate for the preparation of more complex molecules, such as modified oligonucleotides or other nucleotide analogs, where the temporary protection of the phosphate groups is required. The benzyl groups can be removed under specific conditions (e.g., hydrogenolysis) to deprotect the phosphate moieties.

Disclaimer: The experimental protocol provided is hypothetical and based on general chemical principles. It should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling the reagents mentioned.

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References

- 1. e-biochem.com [e-biochem.com]
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